1,1-Dichloro-2-propanol
Description
Structure
3D Structure
Properties
CAS No. |
53894-19-2 |
|---|---|
Molecular Formula |
C3H6Cl2O |
Molecular Weight |
128.98 g/mol |
IUPAC Name |
1,1-dichloropropan-2-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-2(6)3(4)5/h2-3,6H,1H3 |
InChI Key |
ZOKHGHDRKCYWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(Cl)Cl)O |
Origin of Product |
United States |
Synthesis and Chemical Transformations of 1,3 Dichloro 2 Propanol
Synthetic Methodologies
Preparation from Epichlorohydrin (B41342) and Hydrochloric Acid
A primary and continuous method for synthesizing 1,3-dichloro-2-propanol (B29581) involves the reaction of epichlorohydrin with hydrochloric acid. ontosight.ainih.gov This process is a cornerstone of industrial production due to its efficiency. The reaction opens the epoxide ring of epichlorohydrin, with the chloride ion and proton from hydrochloric acid adding to the carbon backbone to form the dichlorinated alcohol.
Direct Preparation from Glycerol (B35011)
With the increasing availability of glycerol as a byproduct of biodiesel production, its conversion to higher-value chemicals like 1,3-dichloro-2-propanol has garnered significant attention. ftijayabaya.ac.idccsenet.org This direct synthesis route is considered a more environmentally friendly alternative to traditional methods that rely on propylene. ftijayabaya.ac.id
The hydrochlorination of glycerol to 1,3-dichloro-2-propanol is typically facilitated by a carboxylic acid catalyst. researchgate.net Acetic acid is a commonly used catalyst in this process. acs.orgacs.orgorgsyn.org The reaction is generally carried out in a batch reactor at temperatures between 363 and 393 K. acs.orgacs.org Studies have shown that other carboxylic acids, such as adipic acid, can also be effective catalysts. chemicalbook.com The choice of catalyst can influence both the reaction rate and the selectivity towards the desired 1,3-dichloro-2-propanol isomer. researchgate.net Research indicates that adipic acid can lead to high yields of dichloropropanol (B8674427). chemicalbook.com
Table 1: Catalyst Performance in Glycerol Hydrochlorination
| Catalyst | Glycerol Conversion (%) | 1,3-DCP Selectivity (%) |
|---|---|---|
| Acetic Acid | 85.28 | 67.82 |
| Malonic Acid | 82.01 | 73.31 |
| Propionic Acid | 88.31 | 73.75 |
Data from a study comparing various carboxylic acid catalysts under specific reaction conditions. researchgate.net
The direct preparation of 1,3-dichloro-2-propanol from glycerol is understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgscribd.comntnu.no Kinetic studies have been conducted to model this reaction, confirming that the experimental data align well with the proposed SN2 pathway. acs.orgacs.org The reaction involves the initial formation of monochloropropanediol (MCP) as an intermediate, which is then further chlorinated to produce 1,3-dichloro-2-propanol. acs.org The presence of a carboxylic acid catalyst is crucial, and the reaction mechanism is thought to involve the formation of ester intermediates. researchgate.netacs.org Theoretical calculations have supported the SN2 mechanism, indicating that in the presence of an acid catalyst, oxonium species are formed as intermediates, leading predominantly to the formation of 1,3-dichloro-2-propanol. researchgate.net
Hypochlorination of Allyl Chloride
Another established route to 1,3-dichloro-2-propanol is the hypochlorination of allyl chloride. This reaction involves treating allyl chloride with hypochlorous acid, which is often generated in situ from chlorine and water. google.com This process typically yields a mixture of dichloropropanol isomers, including 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol (B139626). nih.govgoogle.com
Stereoselective Synthesis Approaches (e.g., (R)-Epichlorohydrin from Biocatalysis)
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven research into the stereoselective synthesis of 1,3-dichloro-2-propanol derivatives. One notable approach involves the use of biocatalysis. For instance, haloalcohol dehalogenase enzymes can be employed for the kinetic resolution of racemic mixtures.
Specifically, the enzyme from Arthrobacter erithii H10a has been shown to selectively produce (R)-epichlorohydrin from 1,3-dichloro-2-propanol. kent.ac.uk This enzymatic dehalogenation offers a pathway to chiral epoxides, which are valuable building blocks in organic synthesis. researchgate.net The reverse reaction, the stereoselective halogenation of epichlorohydrin, can also be catalyzed by these enzymes to produce chiral 1,3-dichloro-2-propanol. kent.ac.uk
Chemical Reactivity and Derivatization
The chemical behavior of 1,3-dichloro-2-propanol is dictated by its functional groups: the two chlorine atoms and the hydroxyl group. These sites allow for a range of reactions, leading to the synthesis of important chemical intermediates and products.
Reactions Involving Halogen Atoms
The carbon-chlorine bonds in 1,3-dichloro-2-propanol are susceptible to cleavage, enabling reactions such as dehydrohalogenation and nucleophilic substitution.
One of the most significant industrial applications of 1,3-dichloro-2-propanol is its conversion to epichlorohydrin. nih.gov This transformation is achieved through dehydrochlorination, typically by treatment with a base such as sodium hydroxide (B78521). researchgate.netresearchgate.net The reaction proceeds via an intramolecular nucleophilic substitution, where the alkoxide formed by the deprotonation of the hydroxyl group attacks one of the chlorine-bearing carbons, displacing the chloride ion and forming the epoxide ring. researchgate.net
The kinetics of this reaction are known to be extremely fast. researchgate.net Studies have investigated the dehydrochlorination process to optimize the production of epichlorohydrin. For instance, using a continuous milliscale tubular reactor, the reaction of 1,3-dichloro-2-propanol with sodium hydroxide can be conducted at temperatures between 30–70 °C with residence times under 25 seconds. researchgate.net The kinetics of both the dehydrochlorination of dichloropropanols and the subsequent hydrolysis of the resulting epichlorohydrin have been determined to follow second-order kinetics. researchgate.netresearchgate.net The rate constant for the dehydrochlorination is significantly larger than that for the hydrolysis, which is crucial for maximizing the yield of epichlorohydrin. researchgate.net
Enzymatic routes for this conversion have also been explored. The haloalcohol dehalogenase from Agrobacterium tumefaciens can catalyze the dehalogenation of 1,3-dichloro-2-propanol to produce epichlorohydrin. nih.gov This biocatalytic method can achieve high yields, with one study reporting a 94.2% yield in a semicontinuous process. nih.gov Another study using haloalcohol dehalogenase from Arthrobacter erithii H10a selectively produced (R)-epichlorohydrin. kent.ac.uk
Table 1: Dehydrochlorination of 1,3-Dichloro-2-propanol to Epichlorohydrin
| Method | Reagent/Catalyst | Temperature | Key Findings | Reference |
| Chemical Synthesis | Sodium Hydroxide (NaOH) | 50-80 °C | Optimal conditions found at 70°C with a 1:5 molar ratio (DCP:NaOH) for 10 min. Reaction follows pseudo-first-order kinetics with respect to dichloropropanol. | researchgate.net |
| Enzymatic Synthesis | Halohydrin dehalogenase (HHDH) from Agrobacterium tumefaciens | 40 °C | Achieved an epichlorohydrin yield of 94.2% with an average productivity of 5.2 g/L/h in a recirculating packed bed reactor. | nih.gov |
| Enantioselective Synthesis | Haloalcohol dehalogenase from Arthrobacter erithii H10a | Not specified | Selectively produced (R)-epichlorohydrin from 1,3-dichloro-2-propanol. | kent.ac.uk |
Nucleophilic Substitution Reactions
The chlorine atoms in 1,3-dichloro-2-propanol are attached to primary and secondary carbons, making them susceptible to nucleophilic substitution reactions. This type of reaction is a major pathway in the abiotic breakdown of halogenated organic compounds like haloalcohols. nih.gov In these reactions, a nucleophile replaces a chloride ion. This reactivity allows for the introduction of various functional groups into the molecule's backbone. For example, the chlorine atoms can be displaced by nucleophiles such as amines. evitachem.comsmolecule.com
Reactions Involving Hydroxyl Group
The secondary hydroxyl group in 1,3-dichloro-2-propanol is a key site for reactions such as esterification and oxidation.
The hydroxyl group of 1,3-dichloro-2-propanol can react with acids to form esters. This includes reactions with both organic and inorganic acids.
With Unsaturated Organic Acids: Esters of 1,3-dichloro-2-propanol and unsaturated organic acids can be prepared by reacting it with a suitable acid, potentially in the presence of a catalyst. google.com These reactions are typically conducted in a solvent such as an ester, alcohol, or ketone at temperatures ranging from approximately 25°C to 150°C. google.com
With Phosphoric Acid: 1,3-dichloro-2-propanol reacts with phosphoric acid to form phosphate (B84403) esters. libretexts.org A significant commercial example is tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a flame retardant, which is a 3:1 ester of 1,3-dichloro-2-propanol and phosphoric acid. ca.gov The formation of such esters generally involves the reaction of the alcohol with phosphoric acid, often with the removal of water to drive the equilibrium toward the product. libretexts.orgsciencemadness.orggoogle.com
The secondary alcohol group of 1,3-dichloro-2-propanol can be oxidized to a ketone, yielding 1,3-dichloroacetone. Further oxidation can lead to the cleavage of carbon-carbon bonds, forming smaller molecules like chloroacetic acid.
Oxidation to 1,3-Dichloroacetone: The oxidation of 1,3-dichloro-2-propanol is a direct route to 1,3-dichloroacetone. oup.com A highly selective method involves indirect electrooxidation using a dual redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−. This process, conducted in a two-phase system at a controlled pH of 2-4 and a temperature of 0-5 °C, can achieve a 96% yield and 98% selectivity for 1,3-dichloroacetone. oup.com This ketone is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. oup.com This oxidation can also occur metabolically, mediated by alcohol dehydrogenase. nih.govinchem.org
Oxidation to Chloroacetic Acid: Chloroacetic acid has been identified as a degradation product from the photocatalytic oxidation of 1,3-dichloro-2-propanol. nu.edu.kzebi.ac.uknih.gov This process typically involves treating an aqueous solution of 1,3-dichloro-2-propanol with an oxidizing agent like hydrogen peroxide (H₂O₂) and UV radiation, often in the presence of a titanium dioxide (TiO₂) catalyst. nu.edu.kznih.gov A proposed pathway suggests that 1,3-dichloro-2-propanol is first oxidized to intermediates such as 1,3-dichloro-2-propanone, which then degrade further to form chloroacetic acid, along with other products like formic acid and acetic acid. nu.edu.kzresearchgate.netnu.edu.kz
Table 2: Oxidation Products of 1,3-Dichloro-2-propanol
| Product | Reaction Type | Reagents/Conditions | Key Findings | Reference(s) |
| 1,3-Dichloroacetone | Indirect Electrooxidation | RuO₂·2H₂O, aq. NaCl, AcOEt, pH 2-4, 0-5 °C | A clean and highly selective method yielding the product in 96% yield and 98% selectivity. | oup.com |
| Chloroacetic Acid | Photocatalytic Oxidation | TiO₂, H₂O₂, UV radiation | Identified as a reaction intermediate in the degradation pathway of 1,3-dichloro-2-propanol. | nu.edu.kz, ebi.ac.uk, nih.gov |
Etherification (e.g., with Ethanol)
The etherification of 1,3-dichloro-2-propanol can be accomplished through various synthetic routes, with the Williamson ether synthesis being a prominent and versatile method. masterorganicchemistry.comjk-sci.comlibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, leading to the formation of an ether. masterorganicchemistry.com In the context of reacting 1,3-dichloro-2-propanol with ethanol (B145695), the likely pathway would involve the deprotonation of ethanol by a base to form the ethoxide ion (CH₃CH₂O⁻). This potent nucleophile would then attack one of the primary carbon atoms of 1,3-dichloro-2-propanol, displacing a chloride ion in an Sₙ2 reaction to form an ether.
The reaction is typically carried out in the presence of a base. The choice of base is crucial, with strong bases such as sodium hydride (NaH) or potassium hydride (KH) often used to ensure the complete formation of the alkoxide. masterorganicchemistry.com The reaction is generally conducted in an inert solvent.
A key consideration in this synthesis is the potential for competing reactions. Given that 1,3-dichloro-2-propanol possesses two primary chloride leaving groups, the reaction can potentially yield a mono-ether or a di-ether product, depending on the stoichiometry of the reactants. Furthermore, elimination reactions can sometimes compete with substitution, particularly if a sterically hindered base is used.
While direct literature on the specific etherification of 1,3-dichloro-2-propanol with ethanol is not extensively detailed, the principles of the Williamson ether synthesis provide a solid framework for predicting the reaction conditions and outcomes. masterorganicchemistry.comjk-sci.comlibretexts.org The reaction of glycerol-1,3-halohydrins with methanol (B129727) and ethanol in the presence of solid basic reagents like KOH supported on alumina (B75360) has been shown to produce glycerol-alkyl ethers in high yields, further supporting the feasibility of this type of transformation. tandfonline.com
Table 1: Hypothetical Reaction Parameters for the Etherification of 1,3-Dichloro-2-propanol with Ethanol
| Parameter | Condition | Rationale |
| Reactants | 1,3-dichloro-2-propanol, Ethanol | Substrate and nucleophile precursor. |
| Base | Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | To deprotonate ethanol and form the ethoxide nucleophile. masterorganicchemistry.comtandfonline.com |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic solvents that are suitable for Sₙ2 reactions. jk-sci.com |
| Temperature | Room temperature to moderate heating | To facilitate the reaction without promoting side reactions. |
| Key Product | 1,3-dichloro-2-ethoxypropane | The expected mono-ether product. |
Cyclization Reactions (e.g., Hydroxyl-N-tosylcyclams)
1,3-Dichloro-2-propanol serves as a key building block in cyclization reactions for the synthesis of various heterocyclic compounds, notably hydroxyl-N-tosylcyclams. chemsynthesis.comsigmaaldrich.com This synthetic route provides a practical and facile method for the preparation of [1+1] all-nitrogen cyclams. chemsynthesis.com
The reaction involves the cyclization of 1,3-dichloro-2-propanol with di(poly)-N-tosylamides. This transformation is typically carried out in the presence of sodium ethoxide in ethanol, with the reaction mixture being heated under reflux conditions. jk-sci.comchemsynthesis.com The use of sodium ethoxide as a base is critical for the deprotonation of the tosylamide nitrogens, which then act as nucleophiles to displace the chloride ions of 1,3-dichloro-2-propanol in a stepwise manner, leading to the formation of the cyclic structure. The reaction generally results in moderate yields of the desired hydroxyl-N-tosylcyclams. chemsynthesis.com
The hydroxyl group from the 1,3-dichloro-2-propanol backbone is retained in the final cyclam structure, providing a functional handle for further modifications or for influencing the complexation properties of the macrocycle.
Table 2: Research Findings on the Synthesis of Hydroxyl-N-tosylcyclams
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1,3-dichloro-2-propanol, Di(poly)-N-tosylamides | Sodium ethoxide, Ethanol, Reflux | Hydroxyl-N-tosylcyclams | Moderate | jk-sci.comchemsynthesis.com |
Advanced Analytical Methodologies for 1,3 Dichloro 2 Propanol
Chromatographic Techniques
Chromatographic techniques are fundamental for the separation and analysis of 1,3-Dichloro-2-propanol (B29581) (1,3-DCP) from various complex matrices. Gas chromatography, in particular, is a widely used method due to the volatile nature of 1,3-DCP.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and extensively utilized analytical technique for the determination of 1,3-DCP. researchgate.netnih.govd-nb.info This method combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry. The process typically involves extracting 1,3-DCP from a sample, which is then introduced into the GC system. In the GC column, 1,3-DCP is separated from other components based on its boiling point and interaction with the stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint, allowing for definitive identification and quantification.
Various sample preparation and derivatization methods can be employed to enhance the analysis of 1,3-DCP by GC-MS. For instance, derivatization with reagents like heptafluorobutyrylimidazole or perfluoropropionic acid can improve the volatility and chromatographic behavior of 1,3-DCP, leading to increased sensitivity. inchem.orgwipo.int The choice of extraction solvent, such as ethyl acetate (B1210297), and the optimization of extraction conditions are also critical for achieving high recovery rates. nih.gov
The sensitivity of GC-MS methods allows for the detection of 1,3-DCP at very low concentrations. Limits of detection (LOD) and quantification (LOQ) can be in the nanogram per milliliter (ng/mL) or even microgram per liter (µg/L) range, depending on the specific method and matrix. researchgate.netnih.gov For example, a rapid GC-MS method for determining 1,3-DCP in river water reported a method quantification limit of 0.1 µg/L. nih.gov In food analysis, LODs for 1,3-DCP have been reported in the range of 1.06 to 3.15 ng/g. nih.gov
Table 1: Performance of a GC-MS Method for 1,3-DCP Analysis in Water
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 5-200 ng/mL | researchgate.net |
| Limit of Detection (LOD) | 0.3-3.2 ng/mL | researchgate.net |
| Precision (RSD) | 1.9-10% | researchgate.net |
| Recovery | 91-101% | researchgate.net |
| Method Quantification Limit (MQL) in River Water | 0.1 µg/L | nih.gov |
| Repeatability Coefficient of Variation in Spiked Water | 5.4% | nih.gov |
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a variation of GC-MS that is particularly advantageous for the analysis of volatile compounds like 1,3-DCP in complex matrices. nih.govnih.govresearchgate.net This technique involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. By directly introducing the vapor into the GC-MS system, matrix effects can be significantly reduced, and sample preparation is simplified. nih.gov
The HS-GC-MS method offers rapidity and high sensitivity, often enhanced by techniques like cryogenic trapping to focus the analytes before they enter the GC column. nih.govtandfonline.com An automated HS-GC-MS method for the analysis of 1,3-DCP in soy sauce reported a very low limit of detection of 0.003 mg/kg. nih.govtandfonline.com This approach is well-suited for routine analysis of large numbers of samples. nih.gov However, it's important to note that the sample matrix can influence the headspace equilibrium, and for accurate quantification, a standard addition method may be necessary. researchgate.net
To ensure the accuracy and precision of 1,3-DCP quantification by GC-MS, a deuterium-labeled internal standard, such as 1,3-Dichloro-2-propanol-d5 (1,3-DCP-d5), is commonly used. nih.govnih.govnih.gov An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer due to its different mass. It is added to the sample in a known amount before sample preparation.
The use of 1,3-DCP-d5 helps to compensate for any loss of the analyte during extraction, derivatization, and injection, as well as for variations in instrument response. nih.gov Since 1,3-DCP-d5 has very similar chemical and physical properties to the non-labeled 1,3-DCP, it behaves almost identically throughout the analytical procedure. The ratio of the signal of the analyte to the signal of the internal standard is used for quantification, which provides more reliable results than using an external standard alone. In mass spectrometry, 1,3-DCP and 1,3-DCP-d5 are differentiated by their distinct mass-to-charge ratios (m/z) of their characteristic ions. nih.govnih.gov
Electron Ionization Mass Spectrometry (EIMS) is a widely used ionization technique in GC-MS for the analysis of volatile and semi-volatile organic compounds like 1,3-DCP. In the EIMS source, molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the molecule to lose an electron and form a positively charged molecular ion (M+•). uibk.ac.at This molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, characteristic fragment ions.
The fragmentation pattern, which is the collection of these fragment ions and their relative abundances, is highly reproducible for a given compound under specific conditions. This pattern serves as a "molecular fingerprint" that is crucial for the structural elucidation and identification of 1,3-DCP. The analysis of these fragmentation patterns is a key aspect of the qualitative power of GC-EIMS. researchgate.net
Isotope labeling is a powerful tool used to unravel the complex fragmentation pathways of molecules in EIMS. researchgate.net By strategically replacing certain atoms in the 1,3-DCP molecule with their stable isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), researchers can trace the fate of these labeled atoms during fragmentation.
When a labeled molecule fragments, the masses of the resulting ions will be shifted depending on whether they retain the isotopic label. By analyzing the mass shifts in the fragment ions of labeled 1,3-DCP compared to its unlabeled counterpart, it is possible to deduce the specific bonds that are broken and the atoms that are lost or retained in each fragment. This information is invaluable for proposing and confirming fragmentation mechanisms. For instance, isotope labeling studies have been instrumental in understanding the fragmentation patterns of chloropropanol (B1252657) esters. researchgate.net
The EIMS fragmentation of 1,3-DCP and its derivatives results in the formation of several characteristic ion fragments that are used for its identification and quantification in selected ion monitoring (SIM) mode. The analysis of underivatized 1,3-DCP often monitors ions at m/z 79 and 81, which correspond to the [CH2Cl-CH=OH]+ fragment, showing the characteristic isotopic pattern of one chlorine atom. nih.govresearchgate.net The corresponding deuterated internal standard, 1,3-DCP-d5, is monitored at m/z 82. researchgate.net
When 1,3-DCP is derivatized, the fragmentation patterns become more complex and can involve the formation of specific ions such as:
Acylium ions: These ions are formed by the cleavage of the ester group in derivatized chloropropanols and are useful for identifying the fatty acid moiety in chloropropanol esters. researchgate.net
Chlorinated cyclic acyloxonium ions: The formation of these cyclic ions is a characteristic fragmentation pathway for chloropropanol esters. researchgate.net
Chloronium ions: These ions, containing a positively charged chlorine atom, can also be formed during fragmentation. researchgate.net
For derivatized 1,3-DCP, specific high mass fragments are often selected for monitoring to increase selectivity and reduce interference from the matrix. For example, in one method, after derivatization, ions at m/z 275, 110, and 277 were monitored for 1,3-DCP, while the internal standard 1,3-DCP-d5 was monitored at m/z 278 and 116. nih.gov
Table 2: Characteristic Ions of Underivatized 1,3-DCP and its Deuterated Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Reference |
|---|---|---|---|
| 1,3-DCP | 79 | 81, 49 | nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-Dichloro-2-propanol |
| 1,3-Dichloro-2-propanol-d5 |
| 3-chloro-1,2-propanediol (B139630) |
| Acetic anhydride (B1165640) |
| Acetyl chloride |
| Allyl chloride |
| Aluminum oxide |
| Ammonium sulfate |
| bis(trimethylsilyl)trifluoroacetamide |
| Butyric acid anhydride |
| Chloroacetaldehyde |
| Chloroacetic acid |
| Decanoic acid anhydride |
| Dichloromethane |
| Diethyl ether |
| Dimethylamine-epichlorohydrin copolymer |
| Epichlorohydrin (B41342) |
| Ethanol (B145695) |
| Ethyl acetate |
| Glycerol (B35011) |
| Heptafluorobutyric anhydride |
| Heptafluorobutyrylimidazole |
| Hexanoic acid anhydride |
| Hexane |
| Hydrochloric acid |
| Hydrogen chloride |
| Methyl tert-butyl ether |
| Palmitic acid |
| Perfluoropropionic acid |
| Petroleum ether |
| Phenylboronic acid |
| Phosgene |
| Phosphoric acid |
| Propionic acid anhydride |
| Propylene |
| Sodium chloride |
| Sodium dichromate |
| Sodium hydroxide (B78521) |
| Sodium sulfate |
| Sucralose |
| Sulfuric acid |
| Triethylamine |
Electron Ionization Mass Spectrometry (EIMS) Fragmentation Analysis
Gas Chromatography-Electron Capture Detection (GC-ECD)
Gas chromatography with an electron capture detector (GC-ECD) is another highly sensitive technique utilized for the analysis of 1,3-DCP. The ECD is particularly sensitive to halogenated compounds, making it an ideal detector for chloro-compounds like 1,3-DCP. This method offers excellent sensitivity, often reaching detection limits in the low parts-per-billion (ppb) range.
However, a notable limitation of GC-ECD is its lower selectivity compared to GC-MS. The ECD responds to any electron-capturing compound, which can lead to potential interferences from other halogenated substances present in the sample matrix. Therefore, rigorous cleanup steps during sample preparation are essential to minimize the risk of co-eluting interferences and ensure the accuracy of the results. Confirmation of positive findings by a more selective technique like GC-MS is often recommended.
Sample Preparation and Extraction Techniques
The effective isolation and concentration of 1,3-DCP from complex sample matrices are critical prerequisites for successful chromatographic analysis. The choice of extraction technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical method.
Steam Distillation
Steam distillation is a classic and effective technique for extracting volatile compounds like 1,3-DCP from non-volatile sample matrices. This method involves passing steam through the sample, which causes the volatile chloropropanols to vaporize. The resulting vapor mixture is then condensed and collected. The aqueous distillate, containing the analytes, can then be further concentrated and extracted using a suitable organic solvent. Steam distillation is particularly useful for solid and semi-solid samples, as it provides an efficient means of separating the volatile contaminants from the bulk of the matrix.
Liquid-Liquid Extraction (e.g., Ethyl Acetate)
Liquid-liquid extraction (LLE) is a widely employed method for the extraction of 1,3-DCP from aqueous solutions or sample extracts. Ethyl acetate is a commonly used solvent for this purpose due to its good extraction efficiency for chloropropanols and its relatively low toxicity. In this procedure, the aqueous sample is mixed with ethyl acetate, and after vigorous shaking, the two phases are allowed to separate. The analytes partition into the organic layer (ethyl acetate), which is then collected, dried, and concentrated before analysis. The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase and the presence of salts, which can be optimized to enhance recovery.
Solid-Phase Microextraction (SPME)
Solid-phase microextraction (SPME) is a modern, solvent-free sample preparation technique that has been successfully applied to the analysis of 1,3-DCP. SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above the sample or directly immersed in the sample solution, allowing the analytes to adsorb onto the coating. After an equilibrium period, the fiber is withdrawn and directly inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. SPME offers several advantages, including simplicity, speed, and the elimination of organic solvents. The choice of fiber coating is critical for achieving optimal extraction efficiency.
Chemical Derivatization (e.g., Heptafluorobutyrylimidazole, Heptafluorobutyrate)
Chemical derivatization is a crucial step in the analysis of 1,3-DCP by gas chromatography. Derivatization serves to convert the polar and non-volatile chloropropanol into a more volatile and thermally stable derivative, which improves its chromatographic properties and detection sensitivity.
Heptafluorobutyrylimidazole (HFBI) is a widely used derivatizing agent that reacts with the hydroxyl groups of 1,3-DCP to form a heptafluorobutyryl ester. These derivatives are highly volatile and exhibit excellent response on both ECD and MS detectors. Another common reagent is heptafluorobutyric anhydride (HFBA), which yields similar heptafluorobutyrate derivatives. The derivatization reaction is typically carried out in an organic solvent and may require heating to ensure complete reaction. The resulting derivatives are then analyzed by GC-MS or GC-ECD. The use of these fluorinated derivatizing agents significantly enhances the sensitivity of the analysis, allowing for the detection of 1,3-DCP at trace levels.
Method Validation and Performance Parameters
Method validation is a critical process in analytical chemistry that confirms that a specific method used for a particular test is suitable for its intended purpose. For a compound like 1,3-dichloro-2-propanol (1,3-DCP), which is a food contaminant and a potential carcinogen, robust and validated analytical methods are essential for accurate monitoring and risk assessment. d-nb.infonih.gov The validation process encompasses several key performance parameters, including linearity, detection limits, accuracy, precision, and the optimization of experimental conditions to ensure reliable and reproducible results.
Linearity and Detection Limits (LOD, LOQ)
The linearity of an analytical method describes its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. liomicslab.cn
Various studies have established the linearity and detection limits for 1,3-DCP analysis in different matrices using techniques like gas chromatography-mass spectrometry (GC-MS). For instance, a method for analyzing 1,3-DCP in soy sauce demonstrated a linear relationship over a concentration range of 10–1000 µg/kg. nih.gov In another study focusing on various foodstuffs, the LODs for 1,3-DCP were found to be in the range of 1.06–3.15 ng/g. d-nb.infodongguk.edu A highly sensitive method developed for soy sauce reported an LOQ of approximately 5 µg/kg for 1,3-DCP. nih.gov
The development of advanced extraction techniques has further improved detection capabilities. A method using ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) for human plasma analysis showed a linear range for 1,3-DCP from 5 to 200 ng/mL with a determination coefficient (R²) of 0.9997. nih.govscience.gov The LOD for this method was reported to be in the range of 0.3–3.2 ng/mL. nih.govresearchgate.netresearchgate.net Similarly, for the analysis of 1,3-DCP in water, a rapid GC-MS method established a method quantification limit of 0.1 µg/L. nih.gov
The table below summarizes the linearity and detection limits for 1,3-DCP from various analytical methodologies.
| Analytical Method | Matrix | Linear Range | Coefficient of Determination (R²) | LOD | LOQ | Reference |
| Capillary GC-MS | Soy Sauce | 10–1000 µg/kg | - | - | ~5 µg/kg | nih.gov |
| GC-MS | Various Foodstuffs | - | - | 1.06–3.15 ng/g | - | d-nb.infodongguk.edu |
| UA-DLLME-GC-MS/MS | Human Plasma | 5–200 ng/mL | 0.9997 | 0.3–3.2 ng/mL | - | nih.govscience.gov |
| GC-MS | River Water | - | - | - | 0.1 µg/L | nih.gov |
| Headspace GC-MS | Soy Sauce | - | ≥ 0.9972 | ng/mL range | - | nih.gov |
| GC-MS | Water Extracts of FCM | - | - | 0.4 µg/L | 1.2 µg/L | tandfonline.com |
| GC-MS | Blood | 0.005–1 µM | > 0.997 | - | - | acs.org |
FCM: Food Contact Materials
Accuracy and Precision (Recovery Rates)
Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as a percentage recovery. Precision, on the other hand, measures the degree to which repeated measurements under unchanged conditions show the same results, and it is typically expressed as the relative standard deviation (RSD).
In the analysis of 1,3-DCP, acceptable accuracy and precision are paramount. A study on 1,3-DCP in soy sauce reported a recovery of 77% from samples spiked at 25 µg/kg, with a precision of about 5%. nih.gov For the analysis of 1,3-DCP in river water, an average recovery rate of 105 ± 3% was achieved, with a repeatability coefficient of variation of 5.4%. nih.gov
An interlaboratory study evaluating a headspace GC method for 1,3-DCP in soy sauce and related products found an average recovery for spiked blank samples of 108%. oup.com The relative standard deviation for repeatability (RSDr) ranged from 2.9–23.2%, while the relative standard deviation for reproducibility (RSDR) ranged from 20.9–35.3%. oup.com Another method involving ultrasound-assisted dispersive liquid-liquid microextraction for human plasma reported recoveries between 91% and 101%, with precision varying from 1.9% to 10% RSD. nih.govresearchgate.netresearchgate.net
The following table presents data on the accuracy and precision for the determination of 1,3-DCP in different studies.
| Analytical Method | Matrix | Spiked Level | Recovery Rate (%) | Precision (RSD %) | Reference |
| Capillary GC-MS | Soy Sauce | 25 µg/kg | 77 | ~5 | nih.gov |
| GC-MS | River Water | 0–5.2 µg/L | 105 ± 3 | 5.4 | nih.gov |
| Headspace GC-MS | Soy Sauce & Related Products | 5–500 ng/g | 108 (average) | 2.9–23.2 (repeatability) | oup.com |
| UA-DLLME-GC-MS/MS | Human Plasma | - | 91–101 | 1.9–10 | nih.govresearchgate.netresearchgate.net |
| Headspace GC | PAE Solution | - | 93.6–105 | <2.90 | researchgate.net |
| GC-MS | Blood | - | 94–102 | ≤ 15 | acs.org |
| UA-DLLME-GC-MS | Soy Milk | - | 97–105 | 3.9–9.3 | nih.gov |
PAE: Polyamide-epichlorohydrin
Optimization of Extraction Parameters (pH, Ionic Strength, Solvents)
The efficiency of extracting 1,3-DCP from a sample matrix is significantly influenced by various parameters, including the pH of the sample, the ionic strength of the solution, and the type of extraction solvent used. The optimization of these parameters is a crucial step in method development to ensure maximum recovery and sensitivity.
For instance, in a headspace solid-phase microextraction (SPME) method for analyzing 1,3-DCP in water, the best extraction performance was achieved with the sample pH adjusted to 4. researchgate.net A different study using headspace SPME for 1,3-DCP in aqueous solutions found the optimal conditions to be a pH of 6 and a sodium chloride concentration of 0.36 g/mL. nih.gov
The choice of solvent is also critical. In the development of a rapid GC-MS method for 1,3-DCP in river water, ethyl acetate was used as the extraction solvent. nih.gov For the analysis of chloropropanols in human plasma using ultrasound-assisted dispersive liquid-liquid microextraction, acetonitrile (B52724) was used as the dispersive solvent and chloroform (B151607) as the extraction solvent. nih.govnih.gov In a method for determining 1,3-DCP in soy sauce, samples were mixed with a sodium chloride solution and then adsorbed on silica gel, from which the chloropropanols were extracted by elution with ethyl acetate. nih.gov
The table below highlights the optimized extraction parameters from different analytical methods for 1,3-DCP.
| Analytical Method | Matrix | Optimal pH | Ionic Strength Adjustment | Extraction/Dispersive Solvents | Reference |
| Headspace SPME-GC-MS | Water | 4 | 1.3 g NaCl | - | researchgate.net |
| Headspace SPME-GC-MS | Aqueous Solutions | 6 | 0.36 g/mL NaCl | - | nih.gov |
| GC-MS | River Water | - | Ammonium sulfate | Ethyl acetate | nih.gov |
| UA-DLLME-GC-MS/MS | Human Plasma | Optimized via response surface methodology | Optimized via response surface methodology | Acetonitrile (dispersive), Chloroform (extraction) | nih.govnih.gov |
| Capillary GC-MS | Soy Sauce | - | Sodium chloride solution | Ethyl acetate | nih.gov |
Environmental Fate and Biotransformation of 1,3 Dichloro 2 Propanol
Microbial Degradation Pathways
Identified Microbial Strains and Consortia
Agrobacterium radiobacter (e.g., AD1)
Agrobacterium radiobacter strain AD1 is a gram-negative bacterium capable of utilizing 1,3-dichloro-2-propanol (B29581) (1,3-DCP) as a sole source of carbon and energy. nih.govethz.ch This strain was initially isolated for its ability to grow on epichlorohydrin (B41342). nih.gov The degradation of 1,3-DCP by A. radiobacter AD1 is initiated by a haloalcohol dehalogenase, an enzyme that demonstrates a high affinity for this compound. nih.gov The degradation pathway is non-enantioselective, meaning it acts on both (R)- and (S)-enantiomers of 1,3-DCP. nih.govethz.ch
The metabolic pathway involves the conversion of 1,3-DCP to epichlorohydrin, which is then further metabolized. nih.govethz.ch The epoxide hydrolase enzyme in strain AD1 has been found to be very similar to the epoxide hydrolase A from Corynebacterium sp. strain N-1074. ethz.ch However, its haloalcohol dehalogenase is sequentially and immunologically distinct from those found in the Corynebacterium strain. ethz.ch
Studies have demonstrated the efficiency of A. radiobacter AD1 in degrading 1,3-DCP. For instance, it has been reported to completely degrade 4 mmol L–1 (approximately 516 mg L–1) of 1,3-DCP within six days. scispace.com The organism exhibits favorable growth kinetics for the conversion of 1,3-DCP. nih.gov
| Feature | Description |
| Bacterium | Agrobacterium radiobacter strain AD1 |
| Degradation Capability | Can use 1,3-DCP as a sole carbon and energy source. nih.govethz.ch |
| Initial Enzyme | Haloalcohol dehalogenase with high affinity for 1,3-DCP. nih.gov |
| Pathway | Non-enantioselective, converting 1,3-DCP to epichlorohydrin. nih.govethz.ch |
| Degradation Rate | Complete degradation of ~516 mg L–1 of 1,3-DCP in 6 days. scispace.com |
Arthrobacter sp. (e.g., AD2)
Arthrobacter sp. strain AD2 is another bacterium capable of dehalogenating 1,3-DCP. nih.govrug.nl However, unlike A. radiobacter AD1, strain AD2 cannot utilize 1,3-DCP as a sole carbon source because it lacks epoxide hydrolase activity, which is necessary for the further breakdown of the intermediate, epichlorohydrin. nih.govethz.ch
The key enzyme in Arthrobacter sp. strain AD2 for this initial conversion is an inducible haloalcohol dehalogenase. rug.nlrug.nl This enzyme converts vicinal haloalcohols, including 1,3-DCP, into their corresponding epoxides. rug.nl The haloalcohol dehalogenase from strain AD2 shows high similarity to the HheA enzyme from Corynebacterium sp. strain N-1074, with 32 of the 34 N-terminal residues being identical. asm.org
The enzyme has a broad pH optimum around 8.5 and a temperature optimum of 50°C. rug.nl It follows Michaelis-Menten kinetics, with a Km value of 8.5 mM for 1,3-DCP. rug.nl While it can dechlorinate 1,3-DCP, its inability to metabolize the resulting epoxide prevents it from using the compound for growth. nih.govethz.ch
| Feature | Description |
| Bacterium | Arthrobacter sp. strain AD2 |
| Degradation Capability | Can dechlorinate 1,3-DCP but cannot use it as a sole carbon source. nih.govethz.ch |
| Key Enzyme | Inducible haloalcohol dehalogenase. rug.nlrug.nl |
| Enzyme Characteristics | pH optimum ~8.5, temperature optimum 50°C, Km for 1,3-DCP is 8.5 mM. rug.nl |
| Limitation | Lacks epoxide hydrolase activity. nih.govethz.ch |
Rhizobiaceae Group
In one study, three bacterial isolates classified within the Rhizobiaceae group demonstrated the ability to degrade 1,3-DCP individually. researchgate.netnih.gov The degradation rates for these single species reached up to 45 mg L-1 d-1, compared to 74 mg L-1 d-1 for the enriched consortium. researchgate.net
Furthermore, bacteria from the Rhizobium subdivision, likely Agrobacterium sp., have been isolated from enrichments at high pH that are capable of mineralizing the more chemically stable isomer, 2,3-dichloro-1-propanol (B139626). nih.govresearchgate.netnih.gov These strains could also utilize 1,3-DCP. nih.govresearchgate.net
Mechanisms of Oxidative Dehalogenation
The microbial degradation of 1,3-DCP often proceeds through an oxidative dehalogenation mechanism. ontosight.ai This process involves a series of enzymatic reactions that remove the chlorine atoms from the molecule, leading to the formation of less harmful substances. ontosight.ai
A common pathway begins with the conversion of 1,3-DCP to epichlorohydrin, a reaction catalyzed by a haloalcohol dehalogenase. nih.govethz.ch This is followed by the hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol (B139630), a reaction mediated by an epoxide hydrolase. nih.gov The 3-chloro-1,2-propanediol can then be further oxidized. nih.gov
In some bacteria, such as Corynebacterium sp. strain N-1074, two distinct pathways for 1,3-DCP degradation exist, catalyzed by different isoenzymes. nih.govethz.ch One pathway is non-stereospecific, while the other is stereoselective, producing (R)-rich products. nih.govethz.ch
The initial dehalogenation step is crucial as the halogen substituent is typically responsible for the toxic and xenobiotic nature of the compound. scispace.com Replacing the halogen with a hydroxyl group detoxifies the molecule and facilitates its entry into central metabolic pathways.
Factors Affecting Microbial Degradation (e.g., pH, Buffer Strength)
The efficiency of microbial degradation of chlorinated propanols is significantly influenced by environmental factors such as pH and buffer strength. nih.govresearchgate.netnih.gov The growth of bacteria degrading these compounds can be strongly affected by changes in the pH of the medium. nih.govresearchgate.netnih.gov
For instance, in the degradation of 2,3-dichloro-1-propanol by Rhizobium sp., the release of chloride ions ceased when the pH of the medium dropped below 4.6. nih.govresearchgate.net However, when a highly buffered medium was used, the pH could be maintained around 7.0, allowing for complete dehalogenation. nih.govresearchgate.net The isolation of bacteria capable of mineralizing 2,3-dichloro-1-propanol was only successful from enrichments at a high pH. nih.govresearchgate.netnih.gov
The arrangement of halide and hydroxyl groups in haloalcohols makes them susceptible to pH shifts. nih.govresearchgate.net The dehalogenation reaction itself can lead to a drop in pH due to the release of halide ions, which can inhibit further microbial activity if the medium is not sufficiently buffered.
Bioremediation Strategies
Bioaugmentation
Bioaugmentation, the introduction of specific microorganisms to a contaminated site to enhance the degradation of pollutants, is a promising strategy for the remediation of water and soil contaminated with 1,3-DCP. ontosight.aizju.edu.cn This approach is particularly relevant for xenobiotic compounds like 1,3-DCP, where the indigenous microbial population may lack the necessary catabolic capabilities. ontosight.ai
The use of well-characterized microbial strains or consortia known for their ability to degrade 1,3-DCP, such as Agrobacterium radiobacter AD1, can significantly accelerate the cleanup process. scispace.com Research has shown that inoculating contaminated environments with pre-selected, highly efficient degrading microorganisms can be an effective bioremediation approach. zju.edu.cn
For more complex and recalcitrant related compounds like 1,2,3-trichloropropane (B165214) (TCP), genetic engineering has been employed to create strains with enhanced degradation capabilities. nih.govrug.nl For example, a Pseudomonas putida strain was engineered to degrade TCP by introducing a haloalkane dehalogenase gene into a host that can metabolize the resulting dichloropropanols. asm.org Such engineered organisms, when used in contained systems like bioreactors, represent a powerful bioaugmentation tool. rug.nlasm.org
Biostimulation
Biostimulation is a bioremediation approach that involves the modification of the environment to stimulate existing bacteria capable of bioremediation. wur.nl This can involve the addition of nutrients, electron acceptors, or other substances that enhance the metabolic activity of specific microorganisms to break down contaminants. ontosight.aiwur.nl
Research into the biodegradation of 1,3-DCP has identified bacterial strains capable of its degradation and has explored the effects of biostimulation on the efficiency of this process. The bacterium Pseudomonas putida DSM 347, for example, has been studied for its ability to biodegrade 1,3-DCP. researchgate.net In one study, the presence of glucose as a co-substrate was examined to understand its influence on the degradation rate. The findings indicated that the biodegradation efficiency is dependent on the initial concentrations of both 1,3-DCP and the stimulating substrate. researchgate.net
For instance, with an initial 1,3-DCP concentration of 600 mg L⁻¹, the addition of 400 mg L⁻¹ of glucose resulted in a biodegradation degree of 10.8% and a degradation rate of 0.68 mg L⁻¹ h⁻¹. researchgate.net In contrast, using resting cells of P. putida at a biomass concentration of 5 g dry cell mass L⁻¹, the biodegradation of 1,3-DCP at initial concentrations ranging from 200 to 1000 mg L⁻¹ reached 84% to 90%. researchgate.net This demonstrates that both the presence of a biostimulant like glucose and the concentration of the active biomass significantly impact the degradation process.
Table 1: Effect of Glucose on 1,3-DCP Biodegradation by Pseudomonas putida DSM 347
| Initial 1,3-DCP Concentration (mg L⁻¹) | Initial Glucose Concentration (mg L⁻¹) | Biodegradation Degree (%) | Biodegradation Rate (mg L⁻¹ h⁻¹) |
|---|
Data sourced from a study on the biodegradation of 1,3-DCP by the bacterial strain Pseudomonas putida DSM 347. researchgate.net
Degradation in Aqueous Environments
The fate of 1,3-DCP in aqueous environments is of significant interest due to its solubility in water and its potential to contaminate drinking water sources. ca.govsolubilityofthings.com Its degradation in these environments can occur through various mechanisms, with hydrolysis being a key abiotic process.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis of 1,3-DCP in aqueous solutions is significantly influenced by the pH of the water. nih.gov The compound is relatively stable in neutral conditions but degrades more rapidly as the pH becomes more alkaline.
Detailed kinetic studies have provided specific data on its persistence. For example, the estimated hydrolysis half-life of 1,3-DCP at a neutral pH of 7 is approximately 1.4 years. nih.gov However, at a slightly more alkaline pH of 8, the half-life decreases dramatically to about 34 days. nih.gov
Table 2: Hydrolysis Half-life of 1,3-Dichloro-2-propanol
| pH | Temperature (°C) | Half-life |
|---|---|---|
| 7 | 25 | ~ 1.4 years |
Data from the Hazardous Substances Data Bank (HSDB). nih.gov
The hydrolysis of 1,3-DCP is also closely linked to the compound epichlorohydrin. 1,3-DCP can be formed from the slow hydrolysis of epichlorohydrin in the presence of chloride ions. ca.gov Conversely, the metabolism of 1,3-DCP can produce epichlorohydrin, which may then hydrolyze to form 3-monochloro-1,2-propanediol (3-MCPD). nih.gov Kinetic studies have been conducted to analyze the complex reactions of hydrolysis, chlorination, and dehydrohalogenation involving epichlorohydrin, 1,3-DCP, and other related compounds to better understand the conditions that lead to their formation and degradation in aqueous environments. rsc.org
Applications in Advanced Chemical Synthesis and Material Science
Intermediate in Pharmaceutical Synthesis
The pharmaceutical sector is a major consumer of high-purity 1,3-dichloro-2-propanol (B29581), where it functions as a critical intermediate and precursor in the synthesis of certain active pharmaceutical ingredients (APIs). pmarketresearch.comlookchem.comlookchem.com Its role is fundamental in creating complex molecular architectures required for therapeutic efficacy. pmarketresearch.com The compound is utilized in the manufacturing processes of specific medications, contributing to the development of new treatments. lookchem.comca.gov
1,3-Dichloro-2-propanol is a key component in halogenated intermediate pathways, which are synthetic routes that leverage the reactivity of halogenated compounds. In these pathways, the chlorine atoms in 1,3-DCP serve as reactive sites for subsequent chemical modifications. A significant transformation is its conversion to epichlorohydrin (B41342), a process that proceeds through dehydrochlorination. ethz.chnih.gov This conversion is a critical step in many synthetic sequences. Furthermore, enzymatic pathways have been explored where halohydrin dehalogenase enzymes catalyze the transformation of 1,3-DCP into epichlorohydrin, which is then further processed. ethz.chiarc.fr These biocatalytic routes are of interest for creating enantiomerically pure products, which are often essential for modern pharmaceuticals. sigmaaldrich.com
The unique structure of 1,3-DCP is leveraged for the precise modification of drug molecules. Chlorinated intermediates derived from this compound are vital for creating targeted therapies, including advanced treatments like antibody-drug conjugates (ADCs) used in oncology. pmarketresearch.com The presence of chlorine atoms allows for specific bonding and structural changes, enabling the synthesis of complex APIs. For example, it is considered an indispensable precursor for certain β-blockers, such as propranolol, which are used to treat hypertension and cardiac conditions. pmarketresearch.com The demand for ultra-high purity grades (≥99.5%) is driven by the stringent quality standards inherent in pharmaceutical manufacturing. pmarketresearch.com
Intermediate in Agrochemical Synthesis
In the agrochemical industry, 1,3-dichloro-2-propanol serves as a valuable intermediate for the production of crop protection chemicals. pmarketresearch.comontosight.ailookchem.com Its chemical properties are harnessed to build the molecular backbone of various active ingredients used in agriculture.
1,3-DCP is a component in the formulation of specific pesticides, including certain herbicides and fungicides. pmarketresearch.comlookchem.com Its structure is integral to ensuring the precise molecular architecture and efficacy of high-performance crop protection agents. pmarketresearch.com For instance, it is involved in the synthesis of chlorinated herbicides. pmarketresearch.com It is also a precursor in the production of the soil fumigant 1,3-dichloropropene (B49464). ca.govsigmaaldrich.com The use of this intermediate is particularly prominent in regions focused on maximizing agricultural output through advanced chemical inputs. pmarketresearch.com
Precursor for Polymer and Resin Production
A primary industrial application of 1,3-dichloro-2-propanol is its role as a precursor in the manufacturing of polymers and resins. ca.govpmarketresearch.comontosight.ai It is a foundational chemical for producing a variety of materials with wide-ranging industrial uses. ca.gov The compound is also used as a solvent for hard resins and nitrocellulose. nih.gov
The most significant use of 1,3-dichloro-2-propanol is as an intermediate in the production of epichlorohydrin. ca.govnih.govresearchgate.net Epichlorohydrin is an organochlorine compound essential for producing epoxy resins, synthetic elastomers, adhesives, and other plastics. researchgate.netgoogle.com The process typically involves the dehydrochlorination of 1,3-DCP with a basic agent. google.com
Epoxy resins, largely derived from the reaction of epichlorohydrin with bisphenol A, account for a substantial portion of the polymer market. google.com These resins are valued for their strong adhesive properties, durability, and corrosion resistance, making them critical components in coatings, composites, and adhesives. pmarketresearch.com The demand for high-performance materials in sectors like renewable energy (e.g., wind turbine blades) and electric vehicles (e.g., battery encapsulation) further drives the need for epichlorohydrin and, consequently, its precursor, 1,3-DCP. pmarketresearch.com Additionally, 1,3-DCP is a precursor for producing synthetic glycerol (B35011) and is used in the manufacture of flexible and rigid polyurethane foams and other elastomers. ca.gov
Interactive Data Tables
Table 1: Applications of 1,3-Dichloro-2-propanol This table summarizes the primary industrial applications of 1,3-Dichloro-2-propanol.
| Sector | Application Type | Specific Uses and Products | Key References |
| Pharmaceuticals | Synthesis Intermediate | Active Pharmaceutical Ingredients (APIs), β-blockers (e.g., Propranolol), Antibody-Drug Conjugates (ADCs) | pmarketresearch.com, lookchem.com, lookchem.com |
| Agrochemicals | Synthesis Intermediate | Chlorinated Herbicides, Fungicides, Soil Fumigants (1,3-dichloropropene) | pmarketresearch.com, lookchem.com, sigmaaldrich.com |
| Polymers & Materials | Precursor | Epichlorohydrin, Epoxy Resins, Plastics, Elastomers, Synthetic Glycerol, Polyurethane Foams | ca.gov, pmarketresearch.com, researchgate.net, researchgate.net |
Table 2: Chemical Synthesis Pathways Involving 1,3-Dichloro-2-propanol This table outlines the key chemical transformations and products derived from 1,3-Dichloro-2-propanol.
| Reactant | Process | Product(s) | Industrial Significance | Key References |
| 1,3-Dichloro-2-propanol | Dehydrochlorination | Epichlorohydrin | Precursor for epoxy resins, plastics, and elastomers | ethz.ch, nih.gov, google.com |
| 1,3-Dichloro-2-propanol | Biotransformation (Enzymatic) | (R)-Epichlorohydrin | Chiral building block for pharmaceuticals | nih.gov, sigmaaldrich.com |
| 1,3-Dichloro-2-propanol | Dehydration | 1,3-Dichloropropene | Soil fumigant in agriculture | ca.gov, sigmaaldrich.com |
Cross-linking Agents
An extensive search for the use of 1,1-dichloro-2-propanol as a cross-linking agent yielded no specific results. In contrast, its isomer, 1,3-dichloro-2-propanol, is recognized for this purpose. chemicalbook.comsacheminc.com Its dual functionality, possessing both chloro- and hydroxyl- groups, allows it to react with various polymers. sacheminc.com For instance, 1,3-dichloro-2-propanol has been investigated as a cross-linking (curing) agent for soy protein-based adhesives, creating formaldehyde-free wood composites. swst.org It is also used to cross-link agarose (B213101) beads to increase their mechanical strength and resistance to steam sterilization. utwente.nl A patent for a dip molding cross-linking agent lists 1,3-dichloro-2-propanol as an example of a halohydrin compound suitable for this application. google.com
Material Property Modification
No literature was found detailing the application of this compound for material property modification. The chemical properties of its isomer, 1,3-dichloro-2-propanol, however, make it suitable for such roles. It is used to improve the properties of plastics and rubber, where it can act as a plasticizer and cross-linker. nanotrun.com
Specialty Chemical Manufacturing
There is no available information indicating that this compound is a key intermediate in specialty chemical manufacturing for the products listed below.
The literature search did not identify this compound as a precursor or intermediate in the production of surfactants and emulsifiers. However, a patent describes a method for preparing sulfonate surfactants using 1,3-dichloro-2-propanol, which reacts with an alpha-olefin to form an alkyl 1,3-dichloropropyl ether intermediate. google.com
No evidence supports the use of this compound in the synthesis of glycerol or its derivatives. Conversely, 1,3-dichloro-2-propanol is a well-established intermediate in the production of synthetic glycerol. chemicalbook.comsigmaaldrich.comca.govnih.gov The hydrolysis of dichlorohydrins, including 1,3-dichloro-2-propanol, has been a known route for producing glycerol. nih.gov Furthermore, processes have been developed to synthesize 1,3-dichloro-2-propanol from glycerol, a byproduct of biodiesel production, highlighting the close chemical relationship between these compounds. google.comccsenet.orgresearchgate.net
The role of this compound as a precursor for 1,3-dichloropropene and 1,2,3-trichloropropane (B165214) is not documented. In contrast, 1,3-dichloro-2-propanol is a known intermediate for both of these chemicals. ca.gov Dehydration of 1,3-dichloro-2-propanol can yield the soil fumigant 1,3-dichloropropene. sigmaaldrich.comnih.gov Additionally, the chlorination of 1,3-dichloro-2-propanol is a method used to produce 1,2,3-trichloropropane, an industrial solvent and chemical intermediate. nih.govca.gov
The inquiry for an article detailing the applications of This compound according to the provided outline could not be fulfilled with scientifically accurate and verifiable information. The specified applications—as a cross-linking agent, for material property modification, and in the synthesis of surfactants, glycerol, 1,3-dichloropropene, and 1,2,3-trichloropropane—are characteristic of its isomer, 1,3-dichloro-2-propanol . All relevant research findings and industrial documentation point towards the latter compound for these roles.
Computational Chemistry and Spectroscopic Characterization
Chirality and Stereochemical Considerations
The molecular structure of 1,1-dichloro-2-propanol (C₃H₆Cl₂O) inherently possesses chirality, a fundamental concept in stereochemistry. This property arises from the presence of a stereocenter, also known as a chiral center, within the molecule.
The second carbon atom (C2) in the propanol (B110389) chain is bonded to four distinct substituent groups:
A hydroxyl group (–OH)
A hydrogen atom (–H)
A methyl group (–CH₃)
A dichloromethyl group (–CHCl₂)
The presence of this asymmetric carbon atom means that this compound is not superimposable on its mirror image. Consequently, the compound exists as a pair of enantiomers: (R)-1,1-dichloro-2-propanol and (S)-1,1-dichloro-2-propanol. These enantiomers are stereoisomers that are mirror images of each other and exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This phenomenon is known as optical activity.
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral C2 center is determined by their atomic number.
| Priority | Group | Reason for Priority |
|---|---|---|
| 1 | –OH (hydroxyl) | The oxygen atom has the highest atomic number (8). |
| 2 | –CHCl₂ (dichloromethyl) | The carbon atom is bonded to two chlorine atoms. |
| 3 | –CH₃ (methyl) | The carbon atom is bonded to three hydrogen atoms. |
| 4 | –H (hydrogen) | The hydrogen atom has the lowest atomic number (1). |
When the molecule is oriented with the lowest priority group (–H) pointing away from the viewer, the sequence from the highest priority (1) to the third-highest (3) determines the configuration. A clockwise direction of the sequence (1→2→3) denotes the (R)-enantiomer, while a counter-clockwise direction signifies the (S)-enantiomer. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate, which is optically inactive.
While the chirality of this compound is established by its molecular structure, detailed enantiomeric studies focusing specifically on this compound are not extensively documented in publicly available scientific literature. Research on the enantioselective synthesis, chiral resolution of its racemic form, and the specific spectroscopic characterization of its individual (R) and (S) enantiomers is limited.
Typically, enantiomeric studies would involve methods such as:
Chiral Resolution: Separating the racemic mixture into its constituent enantiomers. This can be achieved through techniques like chiral chromatography (using a chiral stationary phase) or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Asymmetric Synthesis: Directly synthesizing a single enantiomer of the compound. This often involves the use of chiral catalysts or enzymes that favor the formation of one enantiomer over the other.
Polarimetry: Measuring the specific optical rotation of the purified enantiomers to determine the direction and magnitude at which they rotate plane-polarized light.
Although such studies are common for many chiral compounds, specific experimental data, such as optical rotation values or detailed NMR spectra for the individual enantiomers of this compound, are not readily found. Much of the related research focuses on its structural isomers, such as 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626), often in the context of their conversion to other chiral molecules like epichlorohydrin (B41342). nih.govtandfonline.comrug.nl Therefore, a comprehensive profile of the enantiomeric properties of this compound remains an area for future investigation.
Q & A
Q. What are the recommended methods for synthesizing 1,1-Dichloro-2-propanol in laboratory settings?
The synthesis of this compound can be achieved via hydrochlorination of glycerol using concentrated HCl under controlled conditions. A semi-batch reactor design (e.g., Aspen Plus simulations) optimizes temperature (60–90°C) and reactant stoichiometry to minimize byproducts like 1,3-Dichloro-2-propanol. Kinetic studies suggest pseudo-first-order dependence on HCl concentration, with reaction monitoring via gas chromatography .
Q. How should researchers handle and store this compound to ensure safety and stability?
Store in airtight, corrosion-resistant containers at ≤20°C, away from oxidizers and heat sources. Use fume hoods and PPE (nitrile gloves, goggles) due to its volatility (flash point: ~18°C) and acute toxicity. Stability tests indicate degradation under UV light; thus, amber glass containers are recommended. Refer to SDS guidelines for spill management and disposal .
Q. What spectroscopic methods are most effective for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic peaks: δ 3.8–4.2 ppm (CHCl₂) and δ 1.2–1.5 ppm (CH₃). Fourier-Transform Infrared Spectroscopy (FTIR) confirms hydroxyl (3300 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches. Cross-validate with NIST Chemistry WebBook reference spectra .
Q. How can researchers differentiate between structural isomers of dichloropropanol using analytical techniques?
Gas Chromatography-Mass Spectrometry (GC-MS) separates isomers based on retention times and fragmentation patterns. For this compound vs. 1,3-Dichloro-2-propanol, distinct molecular ions (m/z 128 vs. 128) and fragment ratios (e.g., m/z 93 for CH₂Cl⁺) aid differentiation. High-Resolution Mass Spectrometry (HRMS) improves specificity .
Q. What are the key considerations in designing reactivity studies for this compound under varying conditions?
Control pH, temperature, and solvent polarity to isolate reaction pathways. For hydrolysis studies, use buffered aqueous solutions (pH 4–9) and track chloride ion release via ion chromatography. For nucleophilic substitutions, employ polar aprotic solvents (e.g., DMF) and monitor intermediates via in-situ IR .
Advanced Research Questions
Q. How can kinetic parameters for this compound synthesis be accurately determined, and what factors contribute to variability in reported data?
Use stopped-flow calorimetry or inline FTIR to capture real-time reaction rates. Variability arises from HCl concentration gradients in semi-batch systems and competing side reactions. Statistical tools (e.g., ANOVA) assess reproducibility, while Arrhenius plots (Eₐ calculation) account for temperature effects. Compare datasets using error-weighted regression .
Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?
Isotope Dilution Mass Spectrometry (IDMS) with deuterated analogs (e.g., 1,3-Dichloro-2-propanol-d₅) enhances sensitivity for impurities ≤1 ppm. Two-dimensional Gas Chromatography (GC×GC) coupled with time-of-flight MS resolves co-eluting contaminants. Validate methods via spike-recovery experiments and certified reference materials .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) reported across studies?
Reassess experimental setups: combustion calorimetry vs. computational (DFT) predictions. For this compound, discrepancies in enthalpy of formation (~-250 kJ/mol vs. -265 kJ/mol) may stem from impurities or phase-state assumptions. Use benchmark datasets (NIST WebBook) and uncertainty quantification frameworks .
Q. What role does computational modeling play in optimizing this compound synthesis?
Aspen Plus simulations model reactor dynamics, predicting optimal feed rates (glycerol:HCl = 1:3.5 mol/mol) and cooling requirements. Density Functional Theory (DFT) identifies transition states for selectivity improvements. Validate models with experimental kinetic data and sensitivity analyses .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
Conduct aerobic/anaerobic biodegradation studies (OECD 301/311 guidelines) with LC-MS/MS monitoring. Hydrolysis half-lives (t₁/₂) vary with pH; e.g., t₁/₂ = 12 days at pH 7. Ecotoxicity assays (Daphnia magna LC₅₀) inform risk assessments. Isotopic labeling (¹⁴C) tracks mineralization rates in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
